(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

This (S)-enantiomer chiral building block is essential for asymmetric synthesis, providing critical stereocontrol for up to 97% ee in cyclic amine formation. The N-Boc-N-methyl protection combined with a terminal alkene allows sequential deprotection and diversification via cross-metathesis, hydroboration, or other functionalizations—capabilities absent in the (R)-enantiomer or simpler N-Boc allylamines. Disclosed as a lacosamide intermediate in patent literature, it supports both novel route exploration and generic process development. Sourced with ≥95% purity, this compound ensures reliable performance in multi-step pharmaceutical syntheses.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 833453-02-4
Cat. No. B1441558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
CAS833453-02-4
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(CC=C)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO2/c1-7-8-9(2)12(6)10(13)14-11(3,4)5/h7,9H,1,8H2,2-6H3/t9-/m0/s1
InChIKeyMGFRWLSGAABYES-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (CAS 833453-02-4) for Chiral Building Block Sourcing


(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, also known as tert-butyl N-methyl-N-[(2S)-pent-4-en-2-yl]carbamate, is a chiral, N-Boc-protected amine with a terminal alkene functionality [1]. It possesses a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol, with a defined (S)-stereocenter that imparts specific three-dimensional orientation [2]. The compound is typically supplied as a neat oil or solid with a purity of ≥95% and is utilized as a versatile chiral building block in asymmetric synthesis and pharmaceutical intermediate preparation .

Why (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is Not Interchangeable with Racemic or Alternative Carbamates


Substituting (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate with its (R)-enantiomer, racemic mixture, or structurally simpler N-Boc allylamines introduces significant risks in stereoselective applications. The defined (S)-stereochemistry is critical for asymmetric induction in subsequent transformations, where the opposite enantiomer can lead to different diastereomeric outcomes or fail to provide the required chiral information for downstream steps [1]. Additionally, the combination of N-methyl and N-Boc protecting groups with a terminal alkene provides a specific reactivity profile that is not replicated by alternative carbamates lacking the methyl group or alkene, thereby limiting the scope of possible chemical modifications and potentially compromising the efficiency of multi-step synthetic routes [2].

Quantitative Differentiation of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate for Procurement Decisions


Chiral Purity and Stereochemical Integrity vs. Racemic Mixture

The (S)-enantiomer of tert-butyl methyl(pent-4-en-2-yl)carbamate is supplied with a defined stereocenter, in contrast to the racemic mixture which lacks stereochemical purity. The compound's InChIKey (MGFRWLSGAABYES-VIFPVBQESA-N) confirms its specific stereoisomeric form, and its optical rotation or chiral chromatographic purity is expected to be >95% based on vendor specifications . While direct head-to-head comparative yield data in a specific asymmetric reaction are not available in the open literature for this exact compound, class-level inference from studies on related N-Boc-protected chiral amines indicates that enantiopure starting materials are essential for achieving high enantioselectivities (e.g., up to 97% ee) in subsequent transformations, whereas racemic mixtures would yield racemic products or require additional resolution steps [1].

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Terminal Alkene Functionality vs. Saturated N-Boc-Protected Amines

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate possesses a terminal alkene moiety, which is absent in many simpler N-Boc-protected amines such as tert-butyl methylcarbamate or tert-butyl ethylcarbamate. This alkene enables a distinct set of synthetic transformations, including cross-metathesis, hydroboration, and other alkene functionalizations, which are not possible with saturated analogs [1]. The calculated logP value of 2.82 and topological polar surface area (TPSA) of 29.5 Ų for this compound [2] may also influence its behavior in phase-transfer or membrane permeability contexts compared to more polar or less lipophilic alternatives, though direct comparative data are not available.

Olefin Metathesis Cross-Coupling Hydrofunctionalization

N-Methyl vs. N-H Carbamates: Impact on Reactivity and Stability

The presence of an N-methyl group in (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate differentiates it from N-H carbamates such as tert-butyl (pent-4-en-2-yl)carbamate. N-Methylation prevents unwanted N-H deprotonation or hydrogen-bonding interactions during subsequent reactions, which can be advantageous in multi-step syntheses where basic or nucleophilic conditions are employed [1]. While no direct quantitative comparison of reaction yields with N-H analogs is available for this specific compound, the N-methyl group is known to modulate the reactivity and stability of carbamates, often improving compatibility with organometallic reagents and reducing side reactions [1].

Protecting Group Strategy N-Alkylation Synthetic Efficiency

Potential Role as a Lacosamide Intermediate vs. Alternative Synthetic Routes

The compound (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate has been identified in patent literature as an intermediate in the synthesis of lacosamide, an anticonvulsant drug [1]. While specific quantitative comparisons (e.g., yield, cost, or step-count) between synthetic routes employing this intermediate versus alternative intermediates are not publicly disclosed, the use of this chiral building block is noted in patents aiming to provide improved or alternative processes for lacosamide preparation [1]. This suggests that the compound may offer advantages in terms of stereochemical control or synthetic efficiency compared to other routes, though such claims require verification through head-to-head experimental data.

Pharmaceutical Intermediate Anticonvulsant Synthesis Process Chemistry

Procurement-Driven Application Scenarios for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate


Asymmetric Synthesis of Chiral Cyclic Amines

This chiral building block is suitable for the synthesis of enantiomerically enriched cyclic amines via intramolecular reductive amination or other stereoselective transformations. The defined (S)-stereocenter provides the chiral information necessary to achieve high enantioselectivities (up to 97% ee) in the final product, as demonstrated for related N-Boc-protected amino ketones [1].

Preparation of Functionalized Allylamine Derivatives

The terminal alkene group enables further diversification through olefin cross-metathesis, hydroboration, or other alkene functionalization reactions. This allows for the synthesis of complex allylamine scaffolds that are valuable intermediates in medicinal chemistry, as described for related N-Boc-protected allylamines [2].

Pharmaceutical Intermediate for Anticonvulsant Agents

The compound has been disclosed as an intermediate in patent literature for the synthesis of lacosamide, an FDA-approved anticonvulsant medication [3]. Procurement for pharmaceutical R&D may enable exploration of novel synthetic routes or the development of generic manufacturing processes.

Synthesis of N-Methylated Amine-Containing Bioactive Molecules

The N-methyl group provides a protected secondary amine that can be deprotected to yield N-methylamines, which are common motifs in bioactive compounds. The use of N-methylated carbamates can improve synthetic efficiency by avoiding N-H side reactions and is a strategy employed in the synthesis of various pharmaceutical agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.